molecular formula C9H13ClN2O B1367586 2-(methylamino)-N-phenylacetamide hydrochloride CAS No. 60565-45-9

2-(methylamino)-N-phenylacetamide hydrochloride

Cat. No.: B1367586
CAS No.: 60565-45-9
M. Wt: 200.66 g/mol
InChI Key: LTTCXNVKPIYQNV-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-phenylacetamide hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of a methylamino group attached to the acetamide moiety, along with a phenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-phenylacetamide hydrochloride typically involves the reaction of N-phenylacetamide with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{N-phenylacetamide} + \text{methylamine} \rightarrow \text{2-(methylamino)-N-phenylacetamide} ]

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-phenylacetamide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

2-(Methylamino)-N-phenylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the methylamino group, resulting in different chemical properties.

    2-(ethylamino)-N-phenylacetamide: Contains an ethylamino group instead of a methylamino group, leading to variations in reactivity and biological activity.

    N-methylacetamide: Lacks the phenyl group, resulting in different chemical and biological properties.

Uniqueness

2-(Methylamino)-N-phenylacetamide hydrochloride is unique due to the presence of both the methylamino and phenyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(methylamino)-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCXNVKPIYQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547238
Record name N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60565-45-9
Record name N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-N-phenylacetamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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